1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol
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Overview
Description
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol is a synthetic organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methanesulfonylethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methanesulfonylethyl Group: The methanesulfonylethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole ring with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The final step involves the introduction of the hydroxyl group through a reduction reaction. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonylethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like triethylamine.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, pain signaling, and microbial growth inhibition.
Comparison with Similar Compounds
1-[1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol can be compared with other similar compounds in the pyrazole family:
Similar Compounds: 3,5-dimethyl-1H-pyrazole, 1-(2-methanesulfonylethyl)-3,5-dimethylpyrazole, and 4-hydroxy-3,5-dimethylpyrazole.
Uniqueness: The presence of both the methanesulfonylethyl group and the hydroxyl group in this compound imparts unique chemical and biological properties, making it distinct from other pyrazole derivatives.
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-7-10(9(3)13)8(2)12(11-7)5-6-16(4,14)15/h9,13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCYYFGPEGCHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)C)C)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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